

A Technical Guide to the Solubility of Dihydrocarvyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrocarvyl acetate, (+/-)-*

Cat. No.: *B1630012*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydrocarvyl acetate, a monterpene ester of interest in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, formulation, and purification processes. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and includes a visual workflow to guide experimental design.

Introduction to Dihydrocarvyl Acetate

Dihydrocarvyl acetate is a naturally occurring organic compound found in plants such as celery and spearmint.^[1] It is characterized by a sweet, floral, and slightly minty aroma. Structurally, it is the acetate ester of dihydrocarveol. Its physicochemical properties are crucial in determining its behavior in various solvent systems. The lipophilic nature of dihydrocarvyl acetate, as suggested by its molecular weight and estimated logP value, indicates a higher affinity for non-polar organic solvents over polar ones like water.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of dihydrocarvyl acetate is presented in Table 1.

Table 1: Physicochemical Properties of Dihydrocarvyl Acetate

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₀ O ₂	[1]
Molecular Weight	196.29 g/mol	[1]
Appearance	Clear colorless liquid	[1] [2]
Boiling Point	232-234 °C	[1] [2] [3] [4] [5]
Density	0.947 g/mL at 20 °C	[1] [2] [3] [4] [5]
Refractive Index	n _{20/D} 1.459	[1] [3]
logP (o/w)	3.46 - 3.724 (estimated)	[1] [6] [7]
Water Solubility	2.06 - 8.307 mg/L at 25 °C (estimated)	[1] [6]

Solubility of Dihydrocarvyl Acetate in Organic Solvents

The following table summarizes the quantitative solubility data for dihydrocarvyl acetate in a range of organic solvents at 25°C.

Table 2: Quantitative Solubility of Dihydrocarvyl Acetate in Organic Solvents at 25°C

Solvent	Solubility (g/L)
Chloroform	3577.68
Methanol	3008.93
1,4-Dioxane	2594.22
Isopropanol	2586.21
THF	2437.13
Dichloromethane	2216.31
n-Propanol	2065.05
n-Butanol	1793.47
sec-Butanol	1760.69
2-Methoxyethanol	1678.0
Isopentanol	1511.07
Isobutanol	1450.73
DMF	1395.55
Cyclohexanone	1334.67
Acetone	1347.12
1,2-Dichloroethane	1252.64
Ethyl Acetate	1182.52
2-Butanone	1176.63
n-Hexanol	1176.5
DMSO	1159.43
n-Pentanol	1127.33
Acetonitrile	1093.56
DMAc	1048.26

Methyl Acetate	1015.87
2-Ethoxyethanol	997.74
Acetic Acid	985.11
n-Butyl Acetate	820.99
Isopropyl Acetate	782.58
Toluene	770.62
NMP	799.45
Ethyl Formate	658.08
Propylene Glycol	637.96
n-Propyl Acetate	542.42
Tetrachloromethane	434.63
Isobutyl Acetate	408.99
n-Octanol	339.6
Ethylene Glycol	299.86
Cyclohexane	170.39
n-Hexane	110.42
n-Heptane	32.4
Water	2.06

Data sourced from Smolecule[4].

Experimental Protocol for Solubility Determination

While the specific experimental protocols for generating the data in Table 2 are not publicly available, a generalized and robust method for determining the solubility of a liquid compound like dihydrocarvyl acetate in an organic solvent is the isothermal shake-flask method. This

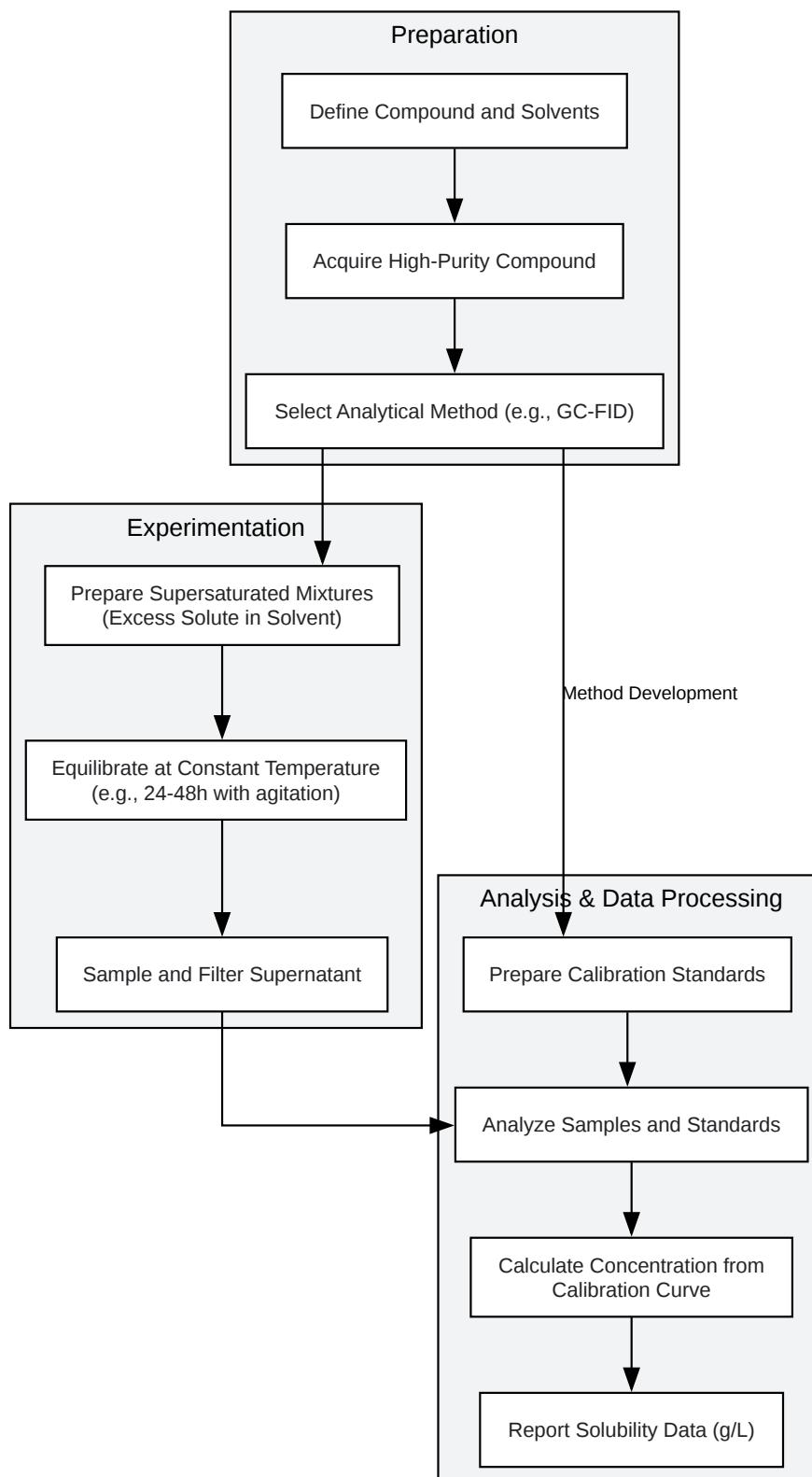
method is a standard approach for creating a saturated solution and then measuring the concentration of the solute.

Objective: To determine the saturation solubility of dihydrocarvyl acetate in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

- Dihydrocarvyl acetate (purity \geq 95%)
- Selected organic solvents (analytical grade)
- Glass vials with screw caps and PTFE septa
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

Procedure:


- Preparation of the Test System:
 - Add an excess amount of dihydrocarvyl acetate to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.
 - Add a known volume of the selected organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:

- Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 ± 0.5 °C).
- Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the required time should be determined empirically through preliminary experiments. A common practice is to agitate for at least 24-48 hours.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow any undissolved dihydrocarvyl acetate to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.
 - Dilute the filtered sample to a known volume with the same organic solvent. This diluted sample will be used for analysis.
- Analytical Measurement:
 - Prepare a series of calibration standards of dihydrocarvyl acetate in the same organic solvent with known concentrations.
 - Analyze the calibration standards and the diluted sample using a calibrated GC-FID or other suitable analytical method.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
 - Determine the concentration of dihydrocarvyl acetate in the diluted sample by interpolating its analytical signal on the calibration curve.
- Calculation of Solubility:

- Calculate the concentration of dihydrocarvyl acetate in the original saturated solution, taking into account the dilution factor.
- Express the solubility in the desired units, typically g/L or mg/mL.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like dihydrocarvyl acetate.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. filab.fr [filab.fr]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 4. Dihydrocarvyl Acetate | CAS 20777-49-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. (-)-DIHYDROCARVYL ACETATE | 20777-49-5 [chemicalbook.com]
- 6. Water Solubility | Scymaris [scymaris.com]
- 7. laboratuar.com [laboratuar.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Dihydrocarvyl Acetate in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630012#solubility-of-dihydrocarvyl-acetate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com